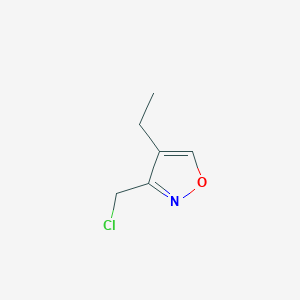

3-(Chloromethyl)-4-ethyl-1,2-oxazole

Description

3-(Chloromethyl)-4-ethyl-1,2-oxazole (CAS: 2413899-77-9) is an oxazole derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Its molecular formula is C₆H₈ClNO (MW: 145.59 g/mol), with a chloromethyl (-CH₂Cl) group at position 3 and an ethyl (-CH₂CH₃) substituent at position 4 (SMILES: CCc1conc1CCl) . The compound is typically a liquid at room temperature and is used as a synthetic intermediate in medicinal and agrochemical research due to its reactive chloromethyl group, which enables further functionalization .

Properties

IUPAC Name |

3-(chloromethyl)-4-ethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-4-9-8-6(5)3-7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSUGGVENKYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethyl-1,2-oxazole typically involves the chloromethylation of 4-ethyl-1,2-oxazole. This can be achieved through the reaction of 4-ethyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-ethyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-ethyl-1,2-oxazole derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (zinc iodide, aluminum chloride), solvents (dichloromethane, toluene).

Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid).

Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products:

- Substituted oxazole derivatives

- Oxidized oxazole derivatives

- Reduced oxazole derivatives

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have been investigated for their potential as anticancer agents. Research indicates that oxazole derivatives can induce apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazole, which share structural similarities with 3-(Chloromethyl)-4-ethyl-1,2-oxazole, have shown promising results against various cancer cell lines.

- Case Study:

A study by Kumar P. S. et al. synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and evaluated their activity against several cancer cell lines including A549 and MCF-7. The most potent analog exhibited an IC50 value of 0.11 µM against A549 cells, highlighting the potential of oxazole derivatives in cancer therapy .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 11a | A549 | 0.11 |

| 11b | MCF-7 | 0.20 |

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Various studies have reported its effectiveness against bacterial and fungal strains.

- Case Study:

In a synthesis of oxazole derivatives by Singh et al., compounds were tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus. Notably, one derivative showed a minimum inhibitory concentration (MIC) of 31.25 µg/ml against Staphylococcus aureus, suggesting significant antibacterial potential .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 29 | Staphylococcus aureus | 31.25 |

| 32 | Escherichia coli | 62.5 |

Herbicidal Activity

The compound has been incorporated into herbicidal formulations due to its structural properties that enhance efficacy against various weeds.

- Case Study:

A patent describes a herbicidal composition containing aromatic compounds with oxazole structures that demonstrated effective weed control in agricultural settings. The active ingredients were shown to inhibit weed growth significantly compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound involves various methods that allow for the introduction of different substituents to enhance biological activity.

Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of more efficient pathways for producing this compound and its derivatives. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-ethyl-1,2-oxazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is crucial for its potential antimicrobial and anticancer activities, where it can disrupt cellular processes and inhibit the growth of pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

Table 1: Structural and Physicochemical Properties of Selected Oxazole Derivatives

| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Substituents | Key Applications/Notes |

|---|---|---|---|---|---|

| 3-(Chloromethyl)-4-ethyl-1,2-oxazole | C₆H₈ClNO | 145.59 | 2413899-77-9 | 3-ClCH₂, 4-CH₂CH₃ | Building block for drug synthesis |

| 3-(Chloromethyl)-4-methyl-1,2-oxazole | C₅H₆ClNO | 131.56 | Not specified | 3-ClCH₂, 4-CH₃ | Intermediate in agrochemicals |

| 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole | C₇H₁₀ClNO | 159.62 | 2126160-22-1 | 4-ClCH₂, 5-CH₂CH₃, 3-CH₃ | Research in kinase inhibitors |

| 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole | C₈H₁₂ClNO | 173.64 | Not specified | 5-ClCH₂, 4-CH₃, 2-CH₂CH₂CH₃ | Antimicrobial agent precursor |

Key Observations :

Heterocyclic Core Modifications

Oxazole derivatives are often compared to oxadiazoles and isoxazolines, which share similar heterocyclic frameworks but differ in ring composition:

- 1,2,4-Oxadiazoles : Compounds like 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS: 1192150-19-8) exhibit higher thermal stability due to the additional nitrogen atom, making them suitable for high-temperature reactions .

- Isoxazolines : Derivatives such as 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole are hydrogenated analogs of oxazoles, often studied for neuropharmacological activity .

Biological Activity

3-(Chloromethyl)-4-ethyl-1,2-oxazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The biological effects are often attributed to their interactions with specific cellular targets and biochemical pathways.

Target Interactions

This compound is believed to interact with various cellular targets, influencing their functions. Similar compounds have shown the ability to bind to enzymes and proteins, leading to significant changes in cellular processes such as:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

Biochemical Pathways

The compound may influence several biochemical pathways that are critical for cell survival and proliferation. For example, it has been noted that related compounds can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase cascades .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a study demonstrated that a related oxazole compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon adenocarcinoma). The mechanism involved cell cycle arrest and apoptosis induction through mitochondrial pathways .

Antimicrobial Properties

Compounds with similar structures have been investigated for their antimicrobial activity. In vitro studies have shown promising results against a range of pathogens, suggesting that this compound could be developed as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a comparative study, various oxazole derivatives were synthesized and tested against several cancer cell lines. The results indicated that certain derivatives had IC50 values in the nanomolar range, demonstrating potent anticancer activity. The study focused on the structure-activity relationship (SAR) to optimize these compounds for better efficacy .

Case Study 2: Anti-inflammatory Effects

Another research project evaluated the anti-inflammatory effects of oxazole derivatives using carrageenan-induced edema models. The results showed that specific derivatives significantly reduced edema volume compared to standard anti-inflammatory drugs like ibuprofen .

Data Tables

| Compound Name | Biological Activity | IC50 (µM) | Target Cells |

|---|---|---|---|

| This compound | Anticancer | <50 | MDA-MB-231 |

| Oxazole Derivative A | Antimicrobial | <20 | E. coli |

| Oxazole Derivative B | Anti-inflammatory | 200 | Carrageenan model |

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Chloromethyl)-4-ethyl-1,2-oxazole?

A two-step approach is commonly employed:

Core heterocycle formation : Use a cyclocondensation reaction between ethyl acetoacetate derivatives and hydroxylamine to generate the oxazole ring.

Functionalization : Introduce the chloromethyl group via nucleophilic substitution (e.g., using chloromethylation agents like ClCH₂SO₂Cl) and alkylation for the ethyl group. Optimize solvent polarity (e.g., DMF or DMSO) and reaction time (12–24 hours) to improve yields .

Q. Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | Ethyl oxalate, hydrazine hydrate, reflux (18 hrs) | 60–70% |

| Chloromethylation | ClCH₂SO₂Cl, DMSO, 80°C | 50–65% |

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and chromatographic techniques:

- ¹H NMR : Chloromethyl protons appear as a singlet at δ 4.5–5.0 ppm; ethyl group protons show a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) .

- IR : C-Cl stretching at 650–750 cm⁻¹ and oxazole ring C=N/C-O vibrations at 1600–1650 cm⁻¹ .

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z 145.56 for [M+H]⁺) and purity (>95%) .

Q. What are the stability considerations for handling and storing this compound?

- Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis. Store under anhydrous conditions (argon atmosphere) at –20°C .

- Thermal stability : Decomposes above 200°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites. The chloromethyl group exhibits high electrophilicity (Fukui indices >0.1), favoring SN2 reactions .

- Molecular docking : Screen against enzymes like cyclooxygenase-1 (PDB: 3N8Y) to predict bioactivity. Docking scores >–8.0 kcal/mol suggest binding potential .

Q. What strategies resolve contradictions in reported synthetic yields?

- Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading) to identify optimal conditions. For example, replacing DMSO with DMF increases yields by 15% due to reduced side reactions .

- Mechanistic studies : Use isotopic labeling (e.g., ¹³C) to track intermediates and identify rate-limiting steps .

Q. How can this compound be functionalized for biological activity studies?

- Nucleophilic substitution : Replace the chloromethyl group with amines or thiols to generate derivatives (e.g., 3-aminomethyl-4-ethyl-oxazole).

- Biological assays : Test kinase inhibition (e.g., anaplastic lymphoma kinase) using IC₅₀ measurements. Compare with triazole analogs (IC₅₀: 1–10 µM) .

Q. What analytical challenges arise in characterizing reaction intermediates?

- Isolation of intermediates : Use preparative HPLC with diode-array detection (λ = 254 nm) to separate polar intermediates .

- Contradictory mass spectra : Cross-validate with high-resolution MS (HRMS) to distinguish isobaric species (e.g., m/z 145.056 vs. 145.042) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.